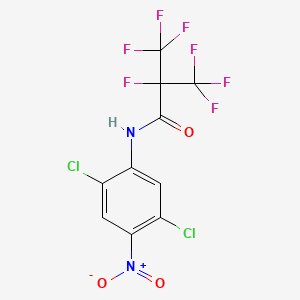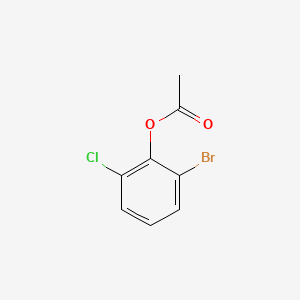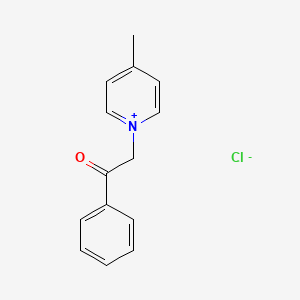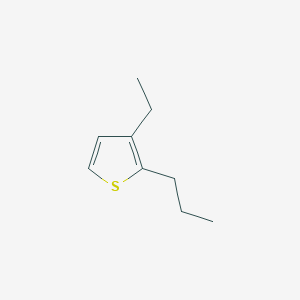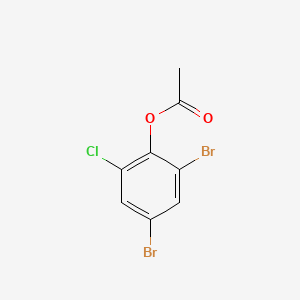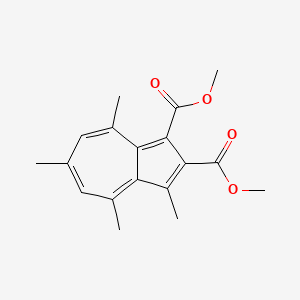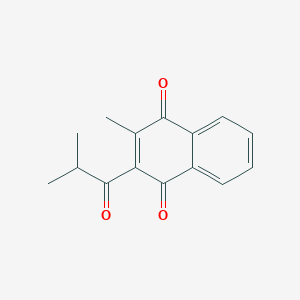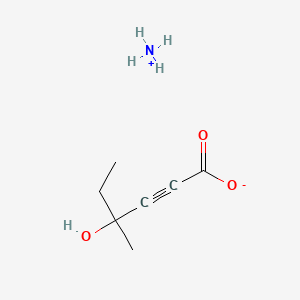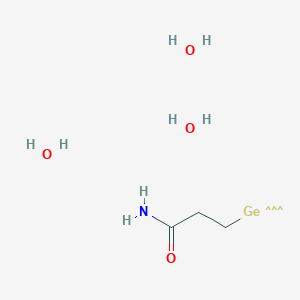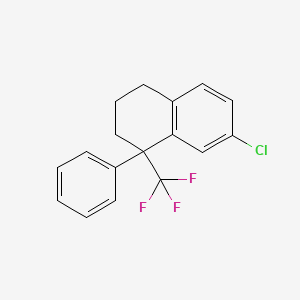
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a chlorine atom, a phenyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Addition of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can influence its bioavailability and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-phenyl-1,2,3,4-tetrahydronaphthalene: Lacks the trifluoromethyl group.
1-Phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom.
7-Chloro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the phenyl group.
Uniqueness
The presence of both the chlorine atom and the trifluoromethyl group in 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts unique chemical properties, such as increased stability and reactivity, compared to its similar compounds. These features make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
112298-36-9 |
|---|---|
Molekularformel |
C17H14ClF3 |
Molekulargewicht |
310.7 g/mol |
IUPAC-Name |
6-chloro-4-phenyl-4-(trifluoromethyl)-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H14ClF3/c18-14-9-8-12-5-4-10-16(15(12)11-14,17(19,20)21)13-6-2-1-3-7-13/h1-3,6-9,11H,4-5,10H2 |
InChI-Schlüssel |
FPZYOUHBSGXFJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)Cl)C(C1)(C3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


